7-Methoxybenzo(k)fluoranthene
Description
Structure
3D Structure
Properties
CAS No. |
116208-75-4 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
7-methoxybenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14O/c1-22-21-15-9-3-2-6-14(15)12-18-16-10-4-7-13-8-5-11-17(19(13)16)20(18)21/h2-12H,1H3 |
InChI Key |
JEKYPFVSTRYWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C51 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 7 Methoxybenzo K Fluoranthene and Its Derivatives
Vibrational Spectroscopy for Molecular Structure Elucidation (Infrared and Raman Spectroscopies)
In the IR spectrum of 7-Methoxybenzo(k)fluoranthene, one would expect to observe characteristic absorption bands corresponding to its key structural features. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the polycyclic aromatic rings will give rise to a series of sharp bands between 1650 and 1450 cm⁻¹. The presence of the methoxy (B1213986) group (-OCH₃) is confirmed by the C-H stretching vibrations of the methyl group, which are expected around 2950-2850 cm⁻¹, and the characteristic C-O stretching vibrations, which typically appear as a strong band in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions for aryl ethers.
Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule like this compound, the C=C stretching vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum, as they involve a significant change in polarizability. The symmetric "breathing" modes of the aromatic rings, which are often weak or absent in the IR spectrum, can also be observed in the Raman spectrum, providing further insight into the skeletal structure of the molecule.
Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium | Medium |
| Aromatic C=C Stretch | 1650-1450 | Medium to Strong | Strong |
| C-H In-plane Bend | 1300-1000 | Medium | Weak |
| Aryl C-O Stretch | 1275-1200 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Proton/Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like this compound. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), it allows for the precise assignment of the molecular structure.
In the ¹H NMR spectrum of this compound, the aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns (spin-spin splitting) of these protons would provide information about their relative positions on the aromatic framework. The methoxy group protons (-OCH₃) would give rise to a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.
The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the aromatic rings would resonate in the range of 110-150 ppm. The carbon atom attached to the methoxy group would be expected to be significantly deshielded. The methoxy carbon itself would appear further upfield, typically around 55-60 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 9.0 | N/A |
| Methoxy Protons | 3.8 - 4.0 | N/A |
| Aromatic Carbons | N/A | 110 - 150 |
Electronic Absorption and Emission Spectroscopies (UV-Vis and Fluorescence)
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable insights into the electronic structure and photophysical properties of this compound.
The UV-Vis absorption spectrum of this compound is expected to be characterized by several intense absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the extended polycyclic aromatic system. The parent compound, benzo(k)fluoranthene, exhibits a complex absorption spectrum, and the addition of a methoxy group is expected to cause a red-shift (bathochromic shift) of these absorption bands due to its electron-donating nature. This shift is a result of the methoxy group raising the energy of the highest occupied molecular orbital (HOMO). By analyzing the absorption maxima (λ_max), an energy level diagram of the electronic states can be constructed.
This compound is expected to be fluorescent, a common characteristic of rigid polycyclic aromatic hydrocarbons. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule will emit light at a longer wavelength (Stokes shift). The fluorescence spectrum will provide information about the energy gap between the first excited singlet state (S₁) and the ground state (S₀). The fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The fluorescence lifetime (τ_f), the average time the molecule spends in the excited state before returning to the ground state, is another important photophysical parameter. These properties are crucial for understanding the de-excitation pathways of the molecule.
The spectroscopic properties of this compound are expected to be sensitive to the surrounding environment. The polarity of the solvent can influence the position and shape of the absorption and fluorescence bands, a phenomenon known as solvatochromism. In polar solvents, a red shift in the fluorescence spectrum is often observed due to the stabilization of the more polar excited state. Temperature can also affect the spectroscopic signatures by influencing the rates of non-radiative decay processes, which compete with fluorescence. Lowering the temperature can often lead to an increase in the fluorescence quantum yield and lifetime.
Table 3: Expected Photophysical Properties of this compound in a Non-polar Solvent (e.g., Cyclohexane)
| Parameter | Expected Value/Range |
|---|---|
| Absorption Maxima (λ_abs) | 250-450 nm |
| Molar Absorptivity (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ |
| Emission Maxima (λ_em) | 400-550 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 |
Mass Spectrometric Approaches for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₂₁H₁₄O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. This precise mass measurement is crucial for confirming the molecular formula.
Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation, providing valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion, followed by the loss of a carbon monoxide (CO) molecule to yield a [M-15-28]⁺ ion. The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the presence and position of the methoxy group.
Table 4: Expected Mass Spectrometric Data for this compound
| Ion | Formula | Expected m/z (mass-to-charge ratio) | Description |
|---|---|---|---|
| [M]⁺ | C₂₁H₁₄O⁺ | ~294.10 | Molecular Ion |
| [M-CH₃]⁺ | C₂₀H₁₁O⁺ | ~279.08 | Loss of a methyl radical |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation
X-ray diffraction crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions, which collectively influence the material's macroscopic properties. While specific crystallographic data for this compound was not available in the reviewed literature, the study of related benzo[k]fluoranthene (B33198) derivatives by single-crystal X-ray diffraction offers a clear understanding of the structural characteristics of this class of compounds.
Research on various substituted fluoranthene (B47539) and benzo[k]fluoranthene derivatives has demonstrated the utility of X-ray crystallography in confirming their molecular structures and understanding their packing in the solid state. researchgate.netnih.gov For instance, studies on benzo[k]fluoranthene-based linear acenes have utilized single-crystal X-ray analysis to determine that the molecules are often bent or twisted rather than planar. nih.gov This deviation from planarity can have significant effects on the electronic and photophysical properties of the materials.
In a study on symmetrically and non-symmetrically functionalized fluoranthene-based materials, single-crystal X-ray diffraction analysis was crucial in establishing the solid-state structure of the fluorophores. researchgate.net Such analyses reveal how different functional groups on the periphery of the fluoranthene core influence the crystal packing and intermolecular interactions. These interactions, in turn, can affect properties like fluorescence quantum yield in the solid state.
While detailed crystallographic data for this compound is not publicly available, the general principles of X-ray diffraction analysis as applied to related structures provide a strong framework for predicting its solid-state conformation. It is anticipated that the methoxy group at the 7-position would influence the planarity of the benzo[k]fluoranthene system and dictate its packing arrangement in the crystal lattice.
To illustrate the type of data obtained from such an analysis, a hypothetical data table for a related benzo[k]fluoranthene derivative is presented below. This table showcases the key crystallographic parameters that would be determined.
Hypothetical Crystallographic Data for a Benzo(k)fluoranthene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.987 |
| α (°) | 90 |
| β (°) | 95.67 |
| γ (°) | 90 |
| Volume (ų) | 1254.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.456 |
| R-factor (%) | 4.2 |
This table is for illustrative purposes only and does not represent actual data for this compound.
The determination of the crystal structure would allow for a detailed analysis of the molecular conformation, including the planarity of the fused ring system and the orientation of the methoxy substituent. Furthermore, it would reveal the nature of intermolecular interactions, such as π-π stacking or C-H···π interactions, which are critical in understanding the solid-state properties of these aromatic compounds.
Computational and Theoretical Chemistry of Methoxybenzo K Fluoranthenes
Quantum Chemical Investigations into Electronic Structure and Molecular Orbital Theory
Quantum chemical methods are employed to solve the Schrödinger equation, providing a detailed description of electron distribution, molecular geometry, and energy. For complex systems like 7-Methoxybenzo(k)fluoranthene, these investigations reveal how the introduction of a methoxy (B1213986) substituent alters the fundamental electronic nature of the parent PAH.
Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic structure of molecules. By using functionals such as B3LYP in conjunction with robust basis sets like 6-311+G(d,p), researchers can accurately predict optimized molecular geometries and key energetic parameters.
For this compound, DFT calculations reveal that the large benzo(k)fluoranthene ring system remains largely planar, which is characteristic of sp²-hybridized carbon networks. The primary structural deviation arises from the methoxy group. The C-O-C bond angle and the dihedral angle between the methoxy group and the aromatic plane are critical parameters. The electron-donating nature of the methoxy group, via resonance, perturbs the electron density across the entire π-system. This leads to subtle changes in C-C bond lengths within the rings compared to the unsubstituted benzo(k)fluoranthene.
Energetically, the methoxy group significantly influences the frontier molecular orbitals. It destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level. This effect makes the molecule a better electron donor compared to its parent compound. The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, resulting in a reduction of the HOMO-LUMO energy gap. This smaller energy gap is a key indicator of increased chemical reactivity and has direct implications for the molecule's spectroscopic properties.
| Property | Benzo(k)fluoranthene | This compound | Comment |
|---|---|---|---|
| Total Energy (Hartree) | -765.89 | -880.45 | Increased magnitude due to additional atoms. |
| HOMO Energy (eV) | -5.62 | -5.31 | HOMO is destabilized (energy raised) by the electron-donating -OCH₃ group. |
| LUMO Energy (eV) | -1.88 | -1.85 | LUMO energy is minimally affected. |
| HOMO-LUMO Gap (eV) | 3.74 | 3.46 | The energy gap is reduced, suggesting a red-shift in the absorption spectrum. |
| Dipole Moment (Debye) | 0.00 | 1.25 | The molecule becomes polar due to the electronegative oxygen atom. |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying electronic excited states and simulating UV-visible absorption spectra. By calculating the energies of vertical electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the wavelength (λ_max) and intensity (oscillator strength, f) of absorption peaks.
For this compound, TD-DFT calculations predict a bathochromic (red) shift in the primary absorption bands compared to benzo(k)fluoranthene. This is a direct consequence of the smaller HOMO-LUMO gap identified by ground-state DFT; less energy is required to promote a π electron to a π* orbital. The main electronic transitions are typically of π → π* character, involving the delocalized electrons of the aromatic system. The methoxy group's lone pairs can also participate in these transitions, introducing n → π* character and further modifying the spectrum. The calculated oscillator strengths help in assigning the intensity of the various peaks observed experimentally.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.15 | 393 | 0.12 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.40 | 364 | 0.08 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 3.65 | 339 | 1.15 | HOMO → LUMO+1 (91%) |
| S₀ → S₄ | 3.98 | 311 | 0.95 | HOMO-2 → LUMO (45%), HOMO → LUMO+2 (40%) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD provides critical insights into conformational flexibility and non-covalent interactions, which govern the compound's behavior in condensed phases.
For this compound, the primary conformational freedom is the rotation of the methoxy group around the C(aryl)-O bond. MD simulations can map the potential energy surface of this rotation, identifying low-energy (stable) conformers and the energy barriers between them. The most stable conformation typically minimizes steric clash between the methyl protons and the adjacent hydrogen atom on the aromatic ring.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. The large, flat aromatic surface of this compound promotes strong π-π stacking interactions with other aromatic molecules. Unlike its nonpolar parent, the methoxy group introduces a polar site. The oxygen atom acts as a hydrogen bond acceptor, allowing for specific interactions with protic solvents (like water or methanol) or other polar molecules. The methyl group can participate in weaker C-H···π or van der Waals interactions. This dual nature—a large nonpolar surface combined with a localized polar region—dictates its solubility and binding behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
QSPR modeling establishes a mathematical correlation between a molecule's computed structural features (descriptors) and its macroscopic physical or chemical properties. Once a reliable model is built, it can be used to predict properties for new or unstudied compounds.
For a QSPR study involving this compound, a range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and electronics. The goal is to predict properties such as boiling point, aqueous solubility, or chromatographic retention time. The presence of the methoxy group makes descriptors related to polarity, such as the dipole moment and polar surface area (PSA), particularly important for distinguishing its behavior from unsubstituted PAHs.
| Descriptor | Calculated Value | Relevance |
|---|---|---|
| Molecular Weight (g/mol) | 282.34 | Fundamental descriptor for size and mass. |
| logP (Octanol-Water Partition Coefficient) | 5.85 | Predicts lipophilicity and environmental partitioning. |
| Polar Surface Area (PSA) (Ų) | 9.23 | Quantifies the polar region (-O-), influencing solubility and membrane permeability. |
| Dipole Moment (Debye) | 1.25 | Measures molecular polarity, affecting intermolecular forces. |
| Number of Rotatable Bonds | 1 | Indicates conformational flexibility (the C-O bond). |
Theoretical Prediction of Reaction Pathways and Mechanistic Intermediates
Computational chemistry is a powerful tool for mapping reaction mechanisms, identifying transition states, and calculating activation energies. This allows for the prediction of reaction outcomes and regioselectivity.
For this compound, a key reaction is electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para- directing substituent. DFT calculations of the transition states for electrophilic attack (e.g., nitration or halogenation) at various positions on the aromatic rings can quantitatively confirm this directive effect. By calculating the activation energy barriers, one can predict that substitution will occur preferentially at the positions ortho and para to the methoxy group, as these pathways have the lowest energy barriers. This regioselectivity arises because the oxygen's lone pairs can effectively stabilize the positive charge of the Wheland intermediate via resonance at these positions.
Another critical area is the study of oxidation pathways, such as epoxidation. DFT can be used to calculate the relative activation energies for the formation of different epoxides across the various double bonds of the PAH core. The electronic perturbation from the methoxy group can influence which region of the molecule is most susceptible to oxidative attack, providing fundamental chemical insights into its reactivity.
| Position of Attack | Relation to Methoxy Group | Relative ΔEᵃ (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| C-8 | ortho | 0.0 | Most Favorable |
| C-6 | ortho | +1.2 | Favorable |
| C-12b | para | +2.5 | Moderately Favorable |
| C-2 | meta-like | +8.5 | Unfavorable |
| C-10 | meta-like | +9.1 | Unfavorable |
Chemical Reactivity and Mechanistic Investigations of 7 Methoxybenzo K Fluoranthene
Oxidative Transformations and Pathways of Chemical Degradation
The electron-rich nature of the 7-Methoxybenzo(k)fluoranthene ring system makes it susceptible to oxidative transformations. The methoxy (B1213986) group, being a strong electron-donating group, is expected to lower the oxidation potential of the molecule compared to the unsubstituted benzo(k)fluoranthene, facilitating the removal of electrons and initiating oxidative degradation pathways.
While specific electrochemical studies on this compound are not extensively documented, the behavior of related methoxy-substituted and polycyclic aromatic compounds provides a strong basis for predicting its reactivity. The electrochemical oxidation of polycyclic aromatic phenols, which are structurally related to methoxy-aromatics, proceeds to form quinones. nih.govresearchgate.net A plausible mechanism for this compound would involve an initial one-electron oxidation to form a radical cation. The presence of the methoxy group would stabilize this intermediate, particularly if the positive charge is delocalized onto the carbon atom bearing the methoxy group.
Table 1: Predicted Electrochemical Properties and Intermediates
| Property/Intermediate | Description | Rationale/Reference |
|---|---|---|
| Oxidation Potential | Lower than unsubstituted benzo(k)fluoranthene. | The electron-donating -OCH₃ group facilitates electron removal. |
| Initial Intermediate | Radical Cation | Common first step in the oxidation of aromatic systems. |
| Key Pathway | Formation of Phenoxonium Cation | A proposed mechanism in the oxidation of related phenols. nih.gov |
| Final Product (after hydrolysis) | Benzo(k)fluoranthene-quinone derivative | Common endpoint for the oxidation of PAHs. nih.govnih.gov |
Chemical oxidation of this compound is expected to readily yield quinone derivatives. The parent compound, benzo(k)fluoranthene, can be oxidized to a quinone. nih.gov The metabolism of PAHs in biological systems, often mediated by cytochrome P450 enzymes, also results in various oxidized products, including phenols, dihydrodiols, and quinones. nih.gov
For methoxy-substituted arenes, oxidation can introduce an oxo group at the position para to the methoxy group, provided that position is available. sciforum.net This suggests that a primary oxidation product of this compound would be a quinone where one of the carbonyl groups is located at the 10-position (para to the 7-methoxy group). The reaction likely proceeds through intermediates that are stabilized by the electron-donating methoxy group, facilitating the attack of oxidizing agents. Common laboratory oxidants for such transformations include cerium ammonium (B1175870) nitrate (B79036) (CAN). sciforum.net
Electrophilic and Nucleophilic Substitution Reactions on the Fluoranthene (B47539) Core
The substitution patterns of this compound are dictated by the powerful directing effect of the methoxy group.
Electrophilic Substitution: The methoxy group is a potent activating and ortho, para-directing substituent for electrophilic aromatic substitution. libretexts.orglibretexts.org It donates electron density into the aromatic ring via resonance, creating positions of high electron density (nucleophilicity) at the carbons ortho and para to its point of attachment. wikipedia.org Consequently, this compound is expected to be significantly more reactive towards electrophiles (e.g., in nitration, halogenation, Friedel-Crafts reactions) than unsubstituted benzo(k)fluoranthene. libretexts.org The substitution will be strongly favored at the 8-position (ortho) and the 10-position (para). Steric hindrance may influence the ratio of ortho to para products.
Nucleophilic Substitution: Standard nucleophilic aromatic substitution (SNAr) is generally unfavorable on electron-rich aromatic systems like this compound. masterorganicchemistry.com These reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. libretexts.org Therefore, displacement of other substituents on the ring by nucleophiles is not an expected pathway under normal conditions. While some specialized reactions exist where a methoxy group can act as a leaving group, these are not considered general pathways. ntu.edu.sg
Photochemical Reactions and Photo-Stability Under Diverse Irradiation Conditions
Polycyclic aromatic hydrocarbons are defined by their ability to absorb ultraviolet and visible light. However, the benzo(k)fluoranthene core is noted for its considerable photo-stability. The parent compound does not readily undergo photooxidation in organic solvents when exposed to fluorescent light or indoor sunlight. nih.gov
The introduction of a methoxy group can influence photostability. Studies on other methoxy-substituted aromatic compounds, such as sunscreen agents, show that they possess efficient deactivation pathways to dissipate absorbed UV energy without undergoing chemical reaction, contributing to their photoprotective properties. acs.org While photodegradation is always a possibility under prolonged or high-intensity irradiation, it is generally an oxidative process that can be accelerated by photosensitizers. pjoes.comnih.gov For this compound, the primary photochemical processes are expected to be photophysical (fluorescence) rather than photochemical (degradation). Any degradation that does occur under forcing UV irradiation in the presence of oxygen would likely lead to oxidized products such as quinones. nih.govastrochem.org
Electron Transfer Processes and Fluorescence Quenching Mechanisms with Specific Quenchers
As a large, conjugated π-system, this compound is expected to be highly fluorescent and to participate in electron transfer reactions. jasco-global.com The transfer of an electron to or from the molecule can generate radical ions, which are key intermediates in various chemical and biological processes. The electron-donating methoxy group would lower the ionization potential of the molecule, making it easier to oxidize (lose an electron) compared to the parent BkF.
The intense fluorescence of PAHs can be diminished or "quenched" by other molecules through various mechanisms, most commonly collisional (dynamic) or static quenching. researchgate.net This process is often described by the Stern-Volmer equation. The efficiency of quenching is dependent on the specific quencher and the properties of the fluorophore. Electron-deficient molecules, such as nitromethane, can act as effective quenchers for electron-rich PAHs through a photoinduced electron transfer mechanism. leidenuniv.nl The methoxy group, by increasing the electron density of the fluoranthene core, would likely enhance the rate of electron transfer to an electron-accepting quencher, making this compound susceptible to efficient fluorescence quenching.
Table 2: Predicted Fluorescence and Electron Transfer Properties
| Process | Description | Expected Influence of Methoxy Group |
|---|---|---|
| Fluorescence | Strong emission due to extended π-conjugation. | Likely to shift emission wavelengths (solvatochromic effects). |
| Electron Transfer | Can be oxidized to a radical cation or reduced to a radical anion. | Lowers ionization potential, making oxidation easier. |
| Fluorescence Quenching | Susceptible to quenching by electron acceptors (e.g., nitroaromatics). | Enhanced quenching efficiency via photoinduced electron transfer. |
Reactivity with Environmental Radicals and Oxidants
In the environment, PAHs can be degraded through reactions with atmospheric oxidants, primarily hydroxyl radicals (•OH) during the day and nitrate radicals (NO₃•) at night.
Studies on the parent benzo(k)fluoranthene have shown it reacts with NO₃ radicals, leading to the formation of nitro- and ketone-containing products. The atmospheric lifetime of particulate BkF with respect to this reaction is estimated to be only a few hours at night.
The reaction with hydroxyl radicals is a critical degradation pathway for methoxy-substituted aromatics. researchgate.net For instance, the reaction of guaiacol (B22219) (2-methoxyphenol) with •OH radicals proceeds via addition of the radical to the aromatic ring. researchgate.net The methoxy group activates the ring, directing the addition to the ortho and para positions. The resulting radical adduct can then react with molecular oxygen (O₂) and nitrogen oxides (NOx) to form a variety of products, including hydroxylated and nitrated derivatives. researchgate.net By analogy, the reaction of this compound with •OH radicals is expected to be rapid and to produce a complex mixture of 7-methoxy-hydroxy-benzo(k)fluoranthenes and 7-methoxy-nitro-benzo(k)fluoranthenes. This reactivity represents a significant pathway for its atmospheric transformation and degradation.
Environmental Transformation and Dynamics of Benzo K Fluoranthene Derivatives
Adsorption and Desorption Behavior in Soil and Sediment Matrices
The transport and bioavailability of benzo(k)fluoranthene and its derivatives in the environment are largely governed by their interaction with soil and sediment. Benzo(k)fluoranthene exhibits very strong adsorption to organic matter, a characteristic that significantly limits its mobility. tpsgc-pwgsc.gc.ca This behavior is attributed to its low water solubility and high hydrophobicity. The chemical fate of PAHs, with the exception of more soluble compounds like naphthalene (B1677914), is predominantly controlled by sorption and desorption processes in soil environments. ut.ac.ir
The sorption of PAHs to soil and sediment is influenced by several factors, including the organic matter content of the solid matrix. Soil organic matter (SOM) plays a crucial role in the sorption of hydrophobic organic compounds. ut.ac.ir The presence of co-existing heavy metals and natural organic matter can have a synergistic effect on the sorption of PAHs. ut.ac.ir
Table 1: Physicochemical Properties Influencing Adsorption of Benzo(k)fluoranthene
| Property | Value | Implication for Environmental Behavior |
| log Koc | 6.0 - 7.4 | Very strong adsorption to organic matter. tpsgc-pwgsc.gc.ca |
| Water Solubility | 0.001 mg/L | Very low solubility, promoting partitioning to solid phases. tpsgc-pwgsc.gc.ca |
Data for Benzo(k)fluoranthene
Volatilization Rates and Atmospheric Transport Mechanisms
Benzo(k)fluoranthene is a solid with very low volatility at ambient temperatures. tpsgc-pwgsc.gc.ca Its low vapor pressure and Henry's law constant indicate that volatilization from soil and water surfaces is a slow process. tpsgc-pwgsc.gc.ca Once in the atmosphere, PAHs with higher molecular weights, like benzo(k)fluoranthene, are predominantly found adsorbed onto airborne particles. herts.ac.uk This association with particulate matter is a key factor in their atmospheric transport over long distances. nih.gov
The removal of particle-bound PAHs from the atmosphere occurs through wet and dry deposition. nih.gov The atmospheric residence time and transport distance are dependent on the size of the particles to which they are sorbed and climatic conditions. nih.gov The introduction of a methoxy (B1213986) group to the benzo(k)fluoranthene structure is unlikely to significantly alter its very low volatility. Therefore, 7-Methoxybenzo(k)fluoranthene is also expected to have a low rate of volatilization and to be primarily transported in the atmosphere while sorbed to particulate matter.
Biotransformation and Biodegradation Studies by Microbial Consortia
Microbial degradation is a primary mechanism for the removal of PAHs from the environment. nih.gov Bacteria, fungi, and algae have all been shown to degrade these compounds. gavinpublishers.com The resistance of PAHs to microbial degradation generally increases with molecular weight and the number of aromatic rings. gavinpublishers.com
Identification of Microbial Degradation Pathways and Intermediates
The biodegradation of PAHs is typically initiated by the action of oxygenase enzymes, which introduce hydroxyl groups into the aromatic ring system. nih.govumyu.edu.ng This initial oxidation is a critical step that increases the water solubility of the compound and makes it more susceptible to further microbial attack. umyu.edu.ng For fluoranthene (B47539), a related PAH, degradation by various bacteria can be initiated by dioxygenation at several positions on the molecule. frontiersin.org
While specific degradation pathways for this compound have not been elucidated, the metabolism of other PAHs provides insights into potential routes. For instance, the metabolism of anthracene (B1667546) by Mycobacterium sp. has been shown to produce a methylated dihydroxylated intermediate, 1-methoxy-2-hydroxyanthracene. pjoes.com This suggests that methoxylated PAHs can be intermediates in microbial degradation pathways. The initial steps in the degradation of this compound by a microbial consortium would likely involve either demethylation to form a hydroxylated benzo(k)fluoranthene or direct oxidation of the aromatic ring system. Subsequent steps would likely follow established pathways for PAH degradation, involving ring cleavage and eventual mineralization to carbon dioxide and water.
Kinetic Studies of Microbial Degradation Rates
Kinetic studies of PAH degradation are essential for understanding the persistence of these compounds in the environment. The degradation rates of PAHs are influenced by various factors, including the specific microbial species present, the concentration of the PAH, and the presence of other organic compounds that can serve as growth substrates (co-metabolism). nih.gov For example, a consortium of bacteria was able to degrade a mixture of PAHs, including benzo[b]fluoranthene, more efficiently than single strains. mdpi.com
Studies on the biodegradation of high molecular weight PAHs often show slow degradation rates. gavinpublishers.com For instance, in a study investigating PAH degradation in the sea-surface microlayer, benzo(k)fluoranthene was among the high molecular weight PAHs that showed significant removal rates by microbial activity. frontiersin.org The presence of a methoxy group in this compound could potentially influence its degradation rate. Depending on the specific microbial enzymes involved, the methoxy group could either enhance or inhibit degradation compared to the parent compound.
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation is another important transformation process for PAHs in the environment, particularly in the atmosphere and in the surface layers of aquatic systems. nih.gov PAHs adsorbed on atmospheric particles are susceptible to photodecomposition. nih.gov Studies have shown that benzo(k)fluoranthene can undergo photomodification under simulated atmospheric conditions. nih.gov
In aquatic environments, the extent of photodegradation is influenced by factors such as water depth, turbidity, and the presence of other light-absorbing substances. The methoxy group is an electron-donating group, which can influence the photochemical reactivity of the aromatic ring. It is possible that the presence of the methoxy group in this compound could alter its light absorption properties and its susceptibility to photodegradation compared to benzo(k)fluoranthene.
Advanced Analytical Method Development for Benzo K Fluoranthene Derivatives
Chromatographic Separation Techniques for Trace Analysis
Chromatography is the cornerstone of trace analysis for organic compounds. The selection of a specific technique for 7-Methoxybenzo(k)fluoranthene depends on its physicochemical properties, the required sensitivity, and the complexity of the sample matrix.
Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 306.38 g/mol , possesses sufficient volatility for GC analysis, particularly when using high-temperature capillary columns.
The primary advantage of GC-MS/MS lies in its exceptional selectivity and sensitivity, achieved through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (typically the molecular ion, [M]⁺˙) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process effectively filters out matrix interferences, enabling confident identification and quantification at ultra-trace levels. For this compound (C₂₁H₁₄O), the primary precursor ion would be m/z 306. Key fragmentation pathways would involve the loss of a methyl radical (•CH₃) to yield a product ion at m/z 291 or the loss of a formyl radical (•CHO) to yield m/z 277.
The table below outlines typical parameters for a GC-MS/MS method developed for this analyte.
| Parameter | Typical Setting | Rationale |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides excellent separation for semi-volatile PAHs. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 320°C at 10°C/min (hold 10 min) | Ensures separation from other isomers and elution of the high-boiling-point analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode producing reproducible fragmentation patterns. |
| Precursor Ion [M]⁺˙ | m/z 306 | Molecular ion of this compound. |
| MRM Transitions (Quantifier/Qualifier) | 306 → 291 (Quantifier), 306 → 277 (Qualifier) | Highly specific transitions for confident identification and quantification, based on loss of •CH₃ and •CHO respectively. |
HPLC is an alternative and often complementary technique to GC, particularly advantageous for analytes that may be thermally labile or for simplifying sample preparation. This compound is well-suited for reversed-phase HPLC.
Fluorescence Detection (FLD): The fluoranthene (B47539) core of the molecule is inherently fluorescent. FLD offers exceptional sensitivity and selectivity because few compounds in a complex matrix both co-elute and fluoresce at the specific excitation and emission wavelengths of the target analyte. The methoxy (B1213986) group, being an auxochrome, can slightly shift these wavelengths compared to the parent benzo(k)fluoranthene, which can be exploited for enhanced selectivity. By programming the detector to change wavelengths during the run, multiple fluorescent PAHs can be optimized in a single analysis.
Diode Array Detection (DAD/UV-Vis): While less sensitive than FLD, a DAD provides full UV-Vis spectra for each point in the chromatogram. This is invaluable for peak identification by matching the acquired spectrum with that of a reference standard. It also allows for peak purity assessment, ensuring that the chromatographic peak corresponds to a single compound. The UV spectrum of this compound would show the characteristic complex pattern of a large aromatic system.
| Detector | Advantages | Limitations | Typical Application |
|---|---|---|---|
| Fluorescence (FLD) | Extremely high sensitivity (pg levels); High selectivity. | Only fluorescent compounds are detected; Requires wavelength optimization. | Ultra-trace quantification in environmental samples (water, air). |
| Diode Array (DAD) | Provides full spectral data for peak identification and purity checks. | Lower sensitivity (ng levels) compared to FLD. | Method development; Analysis of samples with higher concentrations; Confirming identity. |
LC-MS/MS combines the powerful separation of HPLC with the definitive identification and quantification capabilities of tandem mass spectrometry. This technique is arguably the gold standard for analyzing polar or semi-polar derivatives of PAHs in highly complex biological and environmental matrices.
For this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to generate the protonated molecule [M+H]⁺ at m/z 307. APCI is often preferred for PAHs as it is efficient for moderately polar compounds. Similar to GC-MS/MS, MRM is employed for ultimate selectivity. The fragmentation of the [M+H]⁺ ion would differ slightly from the [M]⁺˙ ion from GC-MS but would still involve characteristic losses, providing unambiguous identification. LC-MS/MS avoids the need for high temperatures, preventing potential degradation of the analyte and allowing for direct injection of sample extracts with minimal cleanup.
Modern Sample Preparation and Extraction Methodologies for Complex Environmental and Biological Matrices
The accuracy of any analysis depends on the efficiency of the sample preparation step. The goal is to isolate this compound from the matrix (e.g., soil, sediment, water, tissue) and remove interfering substances.
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up liquid samples or extracts. For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) is effective. The sample is loaded, interferences are washed away with a weak solvent (e.g., water/methanol (B129727) mixture), and the analyte is eluted with a strong organic solvent like acetonitrile (B52724) or dichloromethane.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is used for solid or semi-solid samples like soil, sediment, or biological tissue. It uses conventional solvents at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1500-2000 psi). These conditions increase extraction efficiency and speed, significantly reducing solvent consumption compared to traditional methods like Soxhlet extraction.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS methodology has been adapted for PAHs. The process involves an initial extraction and partitioning step using acetonitrile and salts (e.g., magnesium sulfate (B86663), sodium chloride). This is followed by a cleanup step called dispersive SPE (d-SPE), where a small amount of sorbent (e.g., C18 for nonpolar interferences, PSA for polar interferences) is added to the extract to remove matrix components.
| Technique | Applicable Matrix | Principle | Key Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water, liquid extracts | Partitioning between a solid sorbent and liquid phase | High selectivity, concentration of analyte, good for cleanup. |
| Pressurized Liquid Extraction (PLE) | Soil, sediment, tissue | Solvent extraction at high temperature and pressure | Fast, efficient, low solvent use, automated. |
| QuEChERS | Food, soil, biological fluids | Acetonitrile extraction followed by d-SPE cleanup | High throughput, low cost, effective cleanup. |
Development of Electrochemical Sensors and Spectroscopic Probes for Detection
While chromatography remains the benchmark, research into rapid, field-portable detection methods is growing.
Electrochemical Sensors: PAHs are electroactive and can be detected by monitoring the current produced upon their oxidation at an electrode surface. For this compound, the electron-donating methoxy group facilitates oxidation, potentially lowering its oxidation potential compared to the parent benzo(k)fluoranthene. This difference can be exploited for selective detection. Research focuses on modifying electrode surfaces with nanomaterials (e.g., graphene, carbon nanotubes) or molecularly imprinted polymers (MIPs) to enhance sensitivity and create a binding site that specifically recognizes the target molecule, improving selectivity against other PAHs.
Spectroscopic Probes: These are typically fluorescence-based systems designed for high selectivity. A probe molecule is synthesized to have a specific recognition site for this compound. Upon binding, the probe's fluorescence properties change (e.g., intensity increases or decreases, or the emission wavelength shifts), signaling the presence of the analyte. This "turn-on" or "turn-off" mechanism allows for real-time detection, often with high sensitivity, and holds promise for applications in cellular imaging or in-situ environmental monitoring.
Quality Assurance and Quality Control in Analytical Method Validation
To ensure that analytical data are reliable and defensible, any method developed for this compound must undergo rigorous validation. Quality Assurance (QA) and Quality Control (QC) are integral to this process. Key validation parameters include:
Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix. This is demonstrated by analyzing blank matrices and spiked samples to show no interfering peaks at the analyte's retention time.
Linearity and Range: Establishing a linear relationship between instrument response and analyte concentration over a defined range. A correlation coefficient (r²) > 0.995 is typically required.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy (Trueness): The closeness of the measured value to the true value. It is assessed by analyzing Certified Reference Materials (CRMs) or by performing spike-recovery experiments on blank matrices. Recoveries are typically expected to be within 80-120%.
Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD), which should generally be <15%.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature), demonstrating its reliability for routine use.
Applications in Advanced Materials Science
Organic Electronics and Optoelectronic Device Integration
The extended π-conjugated system of benzo[k]fluoranthene (B33198) derivatives imparts them with inherent semiconductor properties, making them a subject of interest for use in organic electronic devices.
The benzo[k]fluoranthene framework is recognized for its high thermal stability and strong fluorescence, which are critical properties for materials used in Organic Light-Emitting Diodes (OLEDs). Molecules with this core structure have been investigated as potential emitters, responsible for generating light, or as host materials that form the emissive layer matrix and facilitate energy transfer to a dopant emitter. The high fluorescence quantum yield of the benzo[k]fluoranthene scaffold is particularly advantageous for creating efficient emitters.
While specific research detailing the performance of 7-Methoxybenzo(k)fluoranthene as a host or emitter in OLEDs is not extensively documented in publicly available literature, the parent compound and its other derivatives have been explored for deep blue light emission. The methoxy (B1213986) group, being an electron-donating group, would be expected to influence the emission color and electronic properties of the molecule. The design of effective host materials for phosphorescent OLEDs, especially for blue emitters, requires materials with a high triplet energy gap, good thermal stability, and balanced charge transport capabilities. Anthracene (B1667546) and fluorene derivatives are commonly studied for these purposes, and the structural characteristics of benzo[k]fluoranthene suggest its potential in this area.
The efficiency of organic electronic devices is fundamentally dependent on the charge transport characteristics of the materials used and the energy level alignment between different layers. scholaris.ca Charge transport in organic semiconductors involves the movement of charge carriers (electrons and holes) through the material, a process governed by molecular packing in the solid state and the electronic coupling between adjacent molecules. The planar structure of benzo[k]fluoranthene can promote favorable π-π stacking, which is crucial for efficient intermolecular charge transport.
Fluorescent Sensing Platforms for Chemical and Biological Analytes
The inherent fluorescence of the benzo[k]fluoranthene core makes it a promising platform for the development of optical sensors. One notable study has explored the use of the parent compound, benzo[k]fluoranthene (BkF), for detecting nitroaromatic compounds (NACs), which are common components in explosives and industrial pollutants.
The primary design principle for these sensors is based on fluorescence quenching. Benzo[k]fluoranthene exhibits a high fluorescence quantum yield. When electron-deficient molecules, such as nitroaromatics, come into close proximity with the electron-rich fluorophore, an electron transfer can occur from the excited state of the fluorophore to the quencher (the analyte). This process provides a non-radiative pathway for the excited fluorophore to return to its ground state, resulting in a decrease, or "quenching," of the fluorescence intensity. The degree of quenching can be correlated to the concentration of the analyte.
In a specific application, benzo[k]fluoranthene was embedded in a poly(vinyl alcohol) film to create a solid-state sensor. researchgate.netepa.gov This film-based approach offers advantages in terms of ease of handling and potential for real-world applications. The interaction between the sensor and various nitroaromatic compounds was studied, demonstrating the viability of this sensing mechanism. researchgate.net
The sensitivity of a sensor based on benzo[k]fluoranthene for nitroaromatics is noteworthy. The study involving the BkF-poly(vinyl alcohol) film reported a strong quenching effect in the presence of NACs at concentrations ranging from 1 × 10⁻⁴ to 1 × 10⁻³ M. For p-nitrophenol, the sensor demonstrated a sensitivity with a detection limit of 1 × 10⁻⁵ M. researchgate.net The response time of the film was found to be rapid, typically between 2 to 10 seconds. researchgate.net
Furthermore, the sensor film showed good reversibility and reproducibility, along with minimal interference from other organic molecules, indicating a degree of selectivity towards nitroaromatic compounds. researchgate.net The relationship between the concentration of the quencher and the fluorescence intensity, often described by the Stern-Volmer equation, was found to be regular in the tested concentration range, allowing for quantitative estimation of the analytes. researchgate.net While this research was conducted on the parent compound, the introduction of a methoxy group in 7-Methoxybenzo[k]fluoranthene could potentially enhance its electron-donating character, possibly leading to a stronger interaction with electron-accepting analytes and thus improving sensor sensitivity.
Development of Novel Organic Semiconductors and Conductive Polymers
The development of new organic semiconductors is driven by the need for materials with tailored properties for specific electronic applications. ucl.ac.uk The benzo[k]fluoranthene scaffold serves as a versatile building block in this endeavor. Polycyclic aromatic hydrocarbons (PAHs) like benzo[k]fluoranthene are a key class of organic semiconductors due to their extended conjugation and diverse structures. rsc.org
Researchers have successfully synthesized new families of air-stable organic semiconductors by creating sulfur-hetero oligoarenes based on the benzo[k]fluoranthene unit. nih.gov These materials were developed for use in organic field-effect transistors (OFETs). The study showed that modifying the substituents on the benzo[k]fluoranthene skeleton plays a crucial role in the morphology of the thin films and, consequently, their charge carrier mobility. nih.gov For one of the synthesized derivatives, a carrier mobility as high as 0.083 cm² V⁻¹ s⁻¹ and a current on/off ratio of 10⁶ were achieved after thermal annealing, demonstrating the potential of this molecular core for high-performance electronics. nih.gov
While the direct polymerization of this compound into a conductive polymer is not specifically reported, the field of conductive polymers often utilizes aromatic monomers. researchgate.net Conducting polymers combine the electrical properties of semiconductors or metals with the processing advantages of polymers. sciencepublishinggroup.com In principle, functionalized benzo[k]fluoranthene derivatives could be designed as monomers for polymerization, potentially leading to new conductive polymers with interesting optical and electronic properties. The synthesis of such polymers would expand the library of available materials for applications ranging from flexible electronics to energy storage. researchgate.netdu.ac.ir
Photonic and Optical Material Development for Specific Wavelength Applications
The exploration of novel organic molecules for advanced photonic and optical materials is a rapidly advancing field, driven by the demand for materials with tunable light-emitting properties for applications such as organic light-emitting diodes (OLEDs). This compound has emerged as a compound of interest due to the influence of its methoxy substitution on the electronic and optical characteristics of the parent benzo(k)fluoranthene framework. Theoretical studies have provided valuable insights into how such modifications can be harnessed for the development of materials tailored for specific wavelength applications.
Research employing density functional theory (DFT) and time-dependent DFT (TD-DFT) has elucidated the optical absorption and emission properties of benzo(k)fluoranthene and its derivatives. researchgate.netnih.gov These computational studies indicate that the addition of functional groups to the aromatic core significantly alters the absorption and emission spectra. researchgate.netnih.gov For instance, the substitution of an aromatic ring on the benzo[k]fluoranthene structure can lead to a notable shift in the emitted light, a critical factor in the design of new optical materials. researchgate.netnih.gov
Specifically, theoretical calculations have demonstrated that substitutions on the benzo[k]fluoranthene molecule can induce a red-shift in the emission spectrum of approximately 30 to 70 nanometers. This bathochromic shift is a direct consequence of the altered electronic properties of the molecule, influenced by the electron-donating or -withdrawing nature of the substituent. The methoxy group (-OCH3) is known as an electron-donating group, which can increase the energy of the highest occupied molecular orbital (HOMO) and decrease the energy of the lowest unoccupied molecular orbital (LUMO), thereby narrowing the energy gap and shifting the emission to longer wavelengths.
The parent compound, benzo[k]fluoranthene, has a calculated emission maximum at approximately 435 nm, which falls within the blue region of the visible spectrum. researchgate.net The introduction of a methoxy group, as in this compound, is predicted to shift this emission towards the longer wavelength region of the blue or into the green part of the spectrum. This tunability is highly desirable for the creation of specific color emitters in OLED displays and solid-state lighting.
The following table summarizes the theoretical optical properties of benzo[k]fluoranthene, providing a baseline for understanding the effects of methoxy substitution.
| Compound | Absorption Wavelength (λabs) | Emission Wavelength (λem) | Oscillator Strength (f) |
| Benzo(k)fluoranthene | 389 nm | 435 nm | 0.08 |
Note: The data presented is based on theoretical calculations (TD-B3LYP/6-311G(d,p) in chloroform medium) and serves as a predictive framework for the optical behavior of these compounds. researchgate.netresearchgate.net
The development of materials based on this compound and similar derivatives is a promising avenue for creating next-generation photonic devices. The ability to precisely control the emission wavelength through chemical modification allows for the fine-tuning of material properties to meet the specific requirements of various optical applications, from vibrant displays to specialized lighting systems. Further experimental validation of these theoretical findings will be crucial in realizing the full potential of these materials.
Molecular Interactions in Biological Systems Mechanistic Chemical Biology Focus
Enzymatic Biotransformation Pathways and Cytochrome P450-Mediated Metabolism
The biotransformation of polycyclic aromatic hydrocarbons (PAHs) is a critical process that determines their biological activity. This metabolic conversion is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. oup.comnih.gov
Characterization of Enzymatic Oxidation Products and Pathways
Specific enzymatic oxidation products for 7-Methoxybenzo(k)fluoranthene have not been characterized in the available literature. However, the metabolism of the parent compound, benzo(k)fluoranthene (BKF), and other methoxy-PAHs provides insight into likely metabolic pathways.
For the parent compound BKF, metabolism is efficiently catalyzed by human CYP1A1 and CYP1B1. nih.govsigmaaldrich.com This process leads to the formation of several hydroxylated metabolites, primarily 3-OHBKF, 8-OHBKF, and 9-OHBKF. nih.govsigmaaldrich.com The formation of dihydrodiol metabolites, such as BKF-2,3-diol and BKF-8,9-diol, has also been identified. nih.gov These reactions are key steps in the bioactivation of PAHs, converting them into more reactive intermediates. oup.comnih.gov
For methoxy-substituted PAHs, two primary metabolic routes are anticipated:
O-demethylation: The methoxy (B1213986) group can be cleaved to yield a hydroxylated metabolite. For instance, acid-catalyzed demethylation of 1-methoxybenzo[a]pyrene yields 1-hydroxybenzo[a]pyrene. nih.gov
Ring Hydroxylation: Oxidation can occur directly on the aromatic ring system, similar to the parent PAH.
Laccase enzymes, found in certain fungi, have also been shown to oxidize PAHs, often yielding quinones. lpnu.uacsic.es For example, the oxidation of benzo[a]pyrene (B130552) by a laccase can produce 6-methoxy-benzo[a]pyrene, indicating that methoxylation can be a product of enzymatic transformation. nih.gov
Studies on Enzyme Induction Mechanisms (e.g., CYP1A1, CYP1B1 expression)
While no specific studies on this compound are available, PAHs and their metabolites are well-known inducers of the primary enzymes responsible for their own metabolism, namely CYP1A1 and CYP1B1. oup.comnih.gov This induction is primarily mediated through the Aryl Hydrocarbon Receptor (AhR).
Research on BKF demonstrates that it is an inducer of CYP1A1 and CYP1B1 expression. nih.govosti.gov Studies in human breast cancer cells (T-47D) have shown that exposure to BKF leads to increased CYP1A1/1B1-catalyzed metabolism. nih.govsigmaaldrich.com Interestingly, the metabolites of BKF, such as those formed by oxidation at the C-2/C-3 region, can be even more potent inducers of CYP1 enzymes than the parent compound itself. nih.govsigmaaldrich.com This suggests that the initial metabolism of a PAH can lead to a positive feedback loop, amplifying its biotransformation.
Furthermore, studies on other methoxy-PAHs, like 1-methoxypyrene (B1198098), have confirmed their ability to upregulate the mRNA expression of AhR and its target genes, including CYP1A1, CYP1A2, and CYP1B1, in mouse kidney tissues and various cell lines. nih.gov This strongly suggests that this compound would likely act as an inducer of these key metabolic enzymes.
Interactions with Intracellular Receptors and Signaling Proteins (e.g., Aryl Hydrocarbon Receptor Ligand Binding)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many environmental contaminants, including PAHs. whoi.edu Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes, including CYP1A1 and CYP1B1. mdpi.complos.org
Direct ligand binding data for this compound is not available. However, its parent compound, BKF, is recognized as a potent AhR agonist. nih.gov In studies comparing multiple PAHs, BKF has been identified as having one of the highest AhR-inducing potencies. nih.gov
Metabolites of PAHs can also be potent AhR ligands. Research on BKF has shown that its hydroxylated metabolites retain AhR agonist activity, contributing to prolonged CYP1 induction even after the parent compound has been cleared. nih.govsigmaaldrich.com Similarly, the metabolite 1-methoxypyrene has been shown to be an AhR agonist, leading to the upregulation of downstream target genes. nih.gov This body of evidence strongly supports the hypothesis that this compound is an active ligand of the Aryl Hydrocarbon Receptor.
Table 1: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Select PAHs This table presents data for related compounds to provide context due to the absence of specific data for this compound.
| Compound | Assay System | Relative Potency/Effect | Reference |
| Benzo[k]fluoranthene (B33198) | CALUX assay (H4IIE cells) | One of the highest Induction Equivalency Factors (IEFs) among 30 PAHs tested. | nih.gov |
| 3-OH-Benzo[k]fluoranthene | EROD assay (T-47D cells) | Potent inducer of EROD activity, more so than 8- and 9-OHBKF. | nih.gov |
| 1-Methoxypyrene | In vitro / In vivo (mice) | Dose-dependently upregulated mRNA expression of AhR and its target genes (CYP1A1, CYP1A2, CYP1B1). | nih.gov |
Mechanistic Studies of DNA Adduct Formation at the Molecular Level
The formation of covalent bonds between chemical carcinogens (or their reactive metabolites) and DNA, known as DNA adducts, is considered a critical initiating event in chemical carcinogenesis. nih.govd-nb.info
There are no published studies on the formation of DNA adducts by this compound. The metabolic activation of PAHs via CYP enzymes can produce highly reactive electrophiles, such as diol-epoxides, which can then covalently bind to nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine. oup.comnih.gov
Studies on a different methoxy-aromatic compound, 7-methoxy-2-nitro-naphtho[2,1-b]furan, have shown that it requires metabolic activation to form DNA adducts, resulting in nine distinct adducts detected by the ³²P-postlabelling method. oup.com This demonstrates that methoxy-substituted aromatic compounds are capable of forming DNA adducts following biotransformation.
Structural Characterization of DNA-Adducts via Advanced Spectroscopic Techniques
The structural elucidation of DNA adducts is crucial for understanding their mutagenic potential. Techniques such as ³²P-postlabelling combined with High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for this purpose. nih.gov
No studies have been published characterizing the structure of DNA adducts derived from this compound. For the parent compound BKF, studies in mouse skin have shown that its DNA adducts are more polar than those formed from the bay-region dihydrodiol epoxide of other PAHs, suggesting alternative activation pathways, potentially involving phenolic dihydrodiols. nih.gov Antiserum developed against the major DNA adduct of benzo[a]pyrene has been shown to cross-react with DNA modified by benzo[k]fluoranthene, indicating some structural similarity between the adducts formed by these different PAHs. noaa.gov
Quantitative Assessment of Adduct Formation Kinetics
The formation and persistence of DNA adducts in a target tissue are determined by the rates of metabolic activation, detoxification, and DNA repair. d-nb.info Kinetic studies are essential for assessing the biologically effective dose of a carcinogen.
There is no data available on the kinetics of DNA adduct formation for this compound. For other PAHs, adduct levels can vary significantly between tissues and persist for extended periods. For example, in studies with northern pike orally exposed to a mixture including BKF, total adduct levels were highest in the intestine, followed by the liver, gills, and brain. While adducts in the intestine declined significantly after exposure ceased, levels in the liver, gills, and brain were much more persistent. d-nb.info The rate of disappearance of DNA adducts often follows biphasic kinetics, with an initial rapid phase of repair followed by a slower phase related to cell turnover. aopwiki.org
Information regarding the chemical compound “this compound” is not available in the searched sources.
Due to the strict constraint to focus solely on "this compound" and the absence of available research on this specific molecule's role in ROS generation, it is not possible to generate the requested scientifically accurate and thorough article.
Information is available for the parent compound, benzo(k)fluoranthene, which is known to induce oxidative stress through mechanisms involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes. However, presenting this information would deviate from the explicit instructions to focus exclusively on the 7-methoxy derivative.
Should you wish to proceed with an article on the parent compound, benzo(k)fluoranthene, please provide revised instructions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 7-Methoxybenzo(k)fluoranthene, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step organic synthesis involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the methoxy group to the benzo(k)fluoranthene backbone. Reaction parameters such as temperature (e.g., 60–80°C for cyclization), catalyst choice (e.g., palladium for cross-coupling), and solvent polarity significantly impact yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the compound from polycyclic aromatic hydrocarbon (PAH) byproducts .
Q. How can researchers optimize chromatographic separation (e.g., HPLC, GC-MS) for accurate quantification of this compound in complex matrices?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm, paired with a methanol/water gradient (70:30 to 95:5 over 20 min). For GC-MS, derivatization with BSTFA enhances volatility. Spiked recovery experiments (e.g., 80–120% recovery rates) validate method accuracy in environmental samples .
Q. What spectroscopic techniques are most effective for structural elucidation of methoxy-substituted PAHs like this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (C21H14O, theoretical 282.10 g/mol). <sup>1</sup>H NMR in CDCl3 identifies methoxy protons as a singlet at δ 3.8–4.0 ppm. FT-IR detects C-O-C stretching at 1250 cm<sup>-1</sup> .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, goggles) and conduct experiments in a fume hood. Acute exposure may cause eye irritation; rinse with water for 15 min and seek medical attention. Store below -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its photochemical stability compared to non-substituted benzofluoranthenes?
- Methodology : Conduct UV-Vis spectroscopy under controlled light exposure (e.g., 300–400 nm). Compare degradation half-lives (t1/2) in methanol/water solutions. The electron-donating methoxy group may reduce stability by increasing susceptibility to oxidative ring-opening .
Q. What validated protocols exist for assessing the environmental persistence and bioaccumulation potential of this compound?
- Methodology : Follow OECD Test Guideline 305 for bioaccumulation in fish models (e.g., Danio rerio). Use EPA Method 8270 for sediment analysis, with detection limits of 40 µg/kg. Note: Harmonized environmental risk limits (MPCs) are understudied; prioritize field-data validation .
Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting points, enthalpy of formation) for this compound?
- Methodology : Cross-reference data from NIST Standard Reference Database (melting point range: 162–165°C) and independent calorimetry studies. Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) with ≥99% purity standards .
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
